molecular formula C11H9N3O2 B1610492 N-(4-Nitrophenyl)pyridin-2-amine CAS No. 24068-29-9

N-(4-Nitrophenyl)pyridin-2-amine

Cat. No. B1610492
CAS RN: 24068-29-9
M. Wt: 215.21 g/mol
InChI Key: XIULWQATZCLFGN-UHFFFAOYSA-N
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Description

Scientific Research Applications

1. Drug Design Against Chronic Myeloid Leukemia

  • Methods of Application: The target molecule was synthesized starting from the guanidinium nitrate salt and the corresponding enaminone . X-ray diffraction analysis and a study of the Hirshfeld surfaces revealed important interactions between the nitro-group O atoms and the H atoms of the pyridine and pyrimidine rings .
  • Results or Outcomes: A molecular docking study revealed an energy affinity of G = 10.3 kcal/mol for NPPA . Despite not having a more negative value than the control molecule (Imatinib; G = 12.8 kcal/mol), NPPA shows great potential to be used as a template for new drugs against CML .

2. Synthesis of N,4-diphenylthiazol-2-amine Derivatives

  • Application Summary: N,4-diphenylthiazol-2-amine derivatives, which are structurally similar to N-(4-Nitrophenyl)pyridin-2-amine, were synthesized using the Hantzsch method .
  • Methods of Application: The three-step reaction involved in the synthesis occurred at a faster rate with excellent yields in eco-friendly conditions . The synthesized derivatives were characterized by spectral techniques such as 1H NMR, 13C NMR, FT-IR, and GCMS .
  • Results or Outcomes: The synthesized compounds were evaluated in vitro for their antimicrobial and anti-inflammatory activities . Most of the tested compounds showed potent antifungal activity . Interestingly, these compounds also exhibited good anti-inflammatory and moderate antibacterial activity towards sensitive as well as resistant bacterial strains .

3. Pyrrolidine Drug Discovery

  • Application Summary: Pyrrolidine, a five-membered ring structure similar to N-(4-Nitrophenyl)pyridin-2-amine, is widely used in medicinal chemistry to create compounds for treating human diseases .
  • Methods of Application: The synthesis of bioactive molecules characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, has been reported .
  • Results or Outcomes: The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

4. Biological Potential of Indole Derivatives

  • Application Summary: Indole derivatives, which are structurally similar to N-(4-Nitrophenyl)pyridin-2-amine, have been found to possess various biological activities .
  • Methods of Application: Various scaffolds of indole have been synthesized for screening different pharmacological activities .
  • Results or Outcomes: Indole derivatives have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

5. Non-linear Optics

  • Application Summary: N-(pyridin-4-yl)pyridin-4-amine and its methyl and nitro derivatives, which are structurally similar to N-(4-Nitrophenyl)pyridin-2-amine, have been studied for their arrangement in the interlayer space of zirconium sulfophenylphosphonate . These materials have potential use in non-linear optics .

Safety And Hazards

Specific safety and hazards information for “N-(4-Nitrophenyl)pyridin-2-amine” was not found in the search results.


properties

IUPAC Name

N-(4-nitrophenyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O2/c15-14(16)10-6-4-9(5-7-10)13-11-3-1-2-8-12-11/h1-8H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIULWQATZCLFGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20507167
Record name N-(4-Nitrophenyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20507167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Nitrophenyl)pyridin-2-amine

CAS RN

24068-29-9
Record name N-(4-Nitrophenyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20507167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 4-nitro aniline (2 g, 14.48 mmol) and 2-bromo pyridine (3.43 g, 21.72 mmol) in DMSO (12 ml) was added powdered potassium hydroxide (3.24 g, 57.92 mmol) at room temperature and the reaction mixture was heated at 100° C. for 15 hr. The reaction mixture was diluted with ethyl acetate, and water added. The organic layer was separated, washed with brine, dried and evaporated to give crude material. Purification by column chromatography using hexane/ethyl acetate (96:4) yielded (4-nitro-phenyl)-pyridin-2-yl-amine (0.28 g, 9%).
Quantity
2 g
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3.43 g
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3.24 g
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12 mL
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Synthesis routes and methods II

Procedure details

0.3 g of 4-fluoronitrobenzene, 0.4 g of 2-aminopyridine, and 0.353 g of K2CO3 were added to a solution of 2.5 ml of N-methylpyrrolidinone. The reaction medium was heated at 60° C. for 1 hour and 0.286 g of potassium tert-butoxide was then added. Heating was then continued for 6 hours and, after cooling to room temperature, the reaction medium was then poured into a water and ice mixture. The yellow precipitate formed was filtered off, reslurried in water and then dried over P2O5. 0.09 g of N-(4-nitrophenyl)pyrid-2-amine (5) was obtained.
Quantity
0.3 g
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reactant
Reaction Step One
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0.4 g
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reactant
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0.353 g
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2.5 mL
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0.286 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
JH Chu, HP Huang, WT Hsu, ST Chen, MJ Wu - Organometallics, 2014 - ACS Publications
The direct ortho arylation of 4-methyl-N-phenylpyridin-2-amines via palladium(II)-catalyzed C–H activation is described. Treatment of 4-methyl-N-phenylpyridin-2-amine with potassium …
Number of citations: 37 pubs.acs.org
W Chen, P Zhan, D Rai, E De Clercq… - Bioorganic & medicinal …, 2014 - Elsevier
Based on crystallographic overlays of the known inhibitors TMC125 and R221239 complexed in RT, we designed a novel series of 4-phenoxy-6-(phenylamino)pyridin-2(1H)-one …
Number of citations: 49 www.sciencedirect.com
DG Kim, Y Kang, H Lee, EK Lee, T Nam, JA Kim… - European journal of …, 2014 - Elsevier
A new synthetic strategy for preparation of a wide range of 6-amino-2,4,5-trimethylpyridin-3-ols from pyridoxine·HCl via a six-step sequence has been developed. This approach …
Number of citations: 33 www.sciencedirect.com
Y Fang, RC Larock - Tetrahedron, 2012 - Elsevier
A study of the nucleophilic addition of amines to 2,3-pyridyne has been carried out. 2-Aminopyridines have been generated exclusively. A series of benzonaphthyridinones have been …
Number of citations: 35 www.sciencedirect.com
L Basolo, A Bernasconi, G Broggini, S Gazzola… - …, 2013 - thieme-connect.com
An environmentally friendly and economically favorable approach to the formation of C–N bonds is presented. The methodology is particularly interesting in that the reaction is realized …
Number of citations: 11 www.thieme-connect.com
Y Fang - 2012 - search.proquest.com
The six chapters of this dissertation exemplify the application of aryne chemistry in medicinally-relevant, nitrogen-containing heterocycle synthesis. The arynes discussed in this …
Number of citations: 4 search.proquest.com

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